molecular formula C16H22BrNO3 B109753 Dihydro-beta-erythroidine hydrobromide CAS No. 29734-68-7

Dihydro-beta-erythroidine hydrobromide

カタログ番号: B109753
CAS番号: 29734-68-7
分子量: 356.25 g/mol
InChIキー: GFIGWAJEIMHJJB-LINSIKMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), primarily targeting neuronal subtypes. Its molecular formula is C₁₆H₂₂BrNO₃, with a molecular weight of 356.26 g/mol and a CAS number of 29734-68-7 . Structurally, DHβE belongs to the erythrina alkaloid family and is derived from the Erythrina genus of tropical plants. It is characterized by a bicyclic framework with a hydrobromide salt formulation, enhancing its solubility and bioavailability .

DHβE has been extensively studied for its role in modulating cholinergic neurotransmission. Early research demonstrated its ability to inhibit Renshaw cell activity in the spinal cord, shortening the duration of repetitive discharges and reducing hyperpolarization in motoneurons . This property has made it a valuable tool in neurophysiological studies, particularly in dissecting nAChR-mediated pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-beta-erythroidine hydrobromide involves the reduction of beta-erythroidine, followed by the addition of hydrobromic acid. The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

化学反応の分析

Types of Reactions

Dihydro-beta-erythroidine hydrobromide primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrobromic acid for the formation of the hydrobromide salt and various reducing agents for the initial reduction step .

Major Products Formed

The major product formed from the synthesis of this compound is the hydrobromide salt of dihydro-beta-erythroidine. Other products may include various intermediates and by-products depending on the specific reaction conditions .

科学的研究の応用

Pharmacological Mechanism and Effects

Dihydro-beta-erythroidine hydrobromide acts primarily as an antagonist at nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system. Its selectivity for different receptor subtypes is notable:

  • IC50 Values :
    • α4β2: 0.37 μM
    • α4β4: 0.19 μM
    • α3β2: 0.41 μM
    • α2β2: 1.3 μM
    • α2β4: 2.3 μM
    • α3β4: 23.1 μM .

This selectivity allows researchers to study the specific roles of these receptors in various physiological and pathological processes.

A. Nicotine-Induced Effects

DHβE has been used in animal studies to investigate its effects on nicotine-induced behaviors. In a nicotine-induced hypothermia mouse model, DHβE was shown to dose-dependently attenuate hypothermia, with an effective dose (AD50) of approximately 6.2 μmol/kg . This highlights its potential role in modulating nicotine's physiological effects.

B. Antidepressant-Like Effects

Research indicates that DHβE exhibits antidepressant-like effects in forced swim and mouse suspension tests, suggesting its potential utility in treating mood disorders . The compound's ability to influence neurotransmitter systems may underlie these behavioral changes.

A. Respiratory Control

Studies have demonstrated that DHβE affects respiratory neurons by inducing hyperpolarization and decreasing firing frequency in inspiratory neurons . This suggests that DHβE may play a role in modulating respiratory patterns, which could have implications for understanding respiratory control mechanisms.

B. Dopaminergic Interactions

There is evidence of DHβE's involvement in dopaminergic signaling pathways. For instance, it can modulate dopamine release through interactions with G protein-coupled receptors and nicotinic acetylcholine receptors . This crosstalk may have implications for conditions such as Parkinson's disease or addiction.

Case Studies and Research Findings

Study FocusFindingsReference
Nicotine-Induced HypothermiaDHβE attenuated hypothermia in mice (AD50 = 6.2 μmol/kg)
Antidepressant-Like EffectsDemonstrated positive outcomes in forced swim tests
Respiratory Neuron ActivityInduced hyperpolarization and reduced firing rates
Dopamine ModulationInfluenced dopamine release via receptor interactions

Clinical Implications

Given its pharmacological profile, DHβE has potential applications in the development of therapies for:

  • Addiction : By antagonizing nicotine effects, it could aid in smoking cessation efforts.
  • Mood Disorders : Its antidepressant-like properties warrant further investigation for treating depression.
  • Respiratory Disorders : Understanding its role in respiratory control could lead to new treatments for conditions like sleep apnea or chronic obstructive pulmonary disease.

作用機序

Dihydro-beta-erythroidine hydrobromide exerts its effects by competitively binding to nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype. This binding blocks the excitation of striatal GABAergic neurons and suppresses polysynaptic inhibition between striatal cholinergic interneurons. The compound’s antidepressive-like effects are thought to be related to its ability to modulate cholinergic signaling pathways .

類似化合物との比較

Pharmacological Targets and Selectivity

DHβE exhibits distinct selectivity for neuronal nAChR subtypes. For example:

  • α4β4 receptors : IC₅₀ = 0.19 ± 0.06 µM
  • α3β4 receptors : IC₅₀ = 23.1 ± 10.2 µM (a 120-fold difference ) .

This contrasts with mecamylamine, a non-competitive nAChR antagonist with broader receptor affinity but lower subunit specificity. Mecamylamine blocks both central and peripheral nAChRs, contributing to side effects like constipation and dry mouth, which are less pronounced with DHβE .

Compound Receptor Specificity IC₅₀ (µM) Mechanism
DHβE α4β4 > α3β4 0.19 Competitive antagonist
Mecamylamine Pan-nAChR 1.2–5.8 Non-competitive blocker
Hexamethonium Peripheral nAChRs (ganglionic) 1.5–3.0 Competitive antagonist
Galanthamine Acetylcholinesterase inhibitor 0.5–1.2 Reversible inhibition

Key Insight: DHβE’s selectivity for α4β4 receptors makes it a critical tool for studying cognitive and addiction-related nAChR pathways, whereas mecamylamine’s non-specificity limits its experimental precision .

Structural and Functional Analogues

  • Galanthamine Hydrobromide : Unlike DHβE, galanthamine is an acetylcholinesterase inhibitor used in Alzheimer’s disease. It increases synaptic acetylcholine levels, whereas DHβE suppresses cholinergic signaling .
  • Dextromethorphan Hydrobromide : Primarily an NMDA receptor antagonist, its hydrobromide formulation enhances stability but targets entirely distinct pathways compared to DHβE .

Limitations and Advantages

  • Short Duration : DHβE’s effects in behavioral assays (e.g., conditioned taste aversion) last <1 hour, necessitating frequent dosing . In contrast, chlorisondamine (a long-acting ganglionic blocker) exerts effects for days but lacks neuronal specificity .
  • Peripheral vs. Central Action : DHβE’s ability to cross the blood-brain barrier distinguishes it from hexamethonium , which is restricted to peripheral synapses .

生物活性

Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), primarily known for its effects on the central nervous system and its potential therapeutic applications. This article explores the biological activity of DHβE, focusing on its pharmacological effects, mechanisms of action, and relevance in research.

Overview of this compound

DHβE is derived from the naturally occurring alkaloid erythroidine and is particularly noted for its specificity towards certain nAChR subtypes, notably the α4β2 and α3β4 receptors. It has been extensively studied in both in vitro and in vivo settings to understand its role in modulating nicotinic signaling pathways.

In Vivo Studies

Research has demonstrated that DHβE can effectively block nicotine's behavioral effects, such as antinociception (pain relief), hypomotility (decreased movement), and hypothermia (lowered body temperature) in animal models. A study compared the effects of DHβE with mecamylamine, another nicotinic antagonist, revealing that while both compounds were similarly effective in blocking nicotine's actions, they operated through different mechanisms. Notably, mecamylamine was more potent in inhibiting antinociceptive effects induced by nicotine .

Table 1: Comparative Effects of DHβE and Mecamylamine

EffectDHβEMecamylamine
AntinociceptionModerate inhibitionStrong inhibition
HypomotilitySignificant reductionSignificant reduction
HypothermiaModerate reductionSignificant reduction

Intrathecal Administration

When administered intrathecally, DHβE was shown to block the antinociceptive effects of nicotine without affecting calcium-dependent mechanisms involved in pain signaling. This suggests that DHβE's action is not mediated through pathways that increase intracellular calcium levels .

DHβE functions primarily as a competitive antagonist at nAChRs. Its binding to these receptors prevents acetylcholine from eliciting a response, thus inhibiting neurotransmission associated with nicotinic signaling. This blockade has implications for various neurological conditions where nicotinic receptors play a pivotal role.

Interaction with Calcium Channels

Interestingly, studies indicate that DHβE does not influence calcium channels directly, which differentiates its mechanism from that of other antagonists like mecamylamine. This specificity may make DHβE a valuable tool for dissecting the roles of different nAChR subtypes in pain modulation and other physiological processes .

Clinical Relevance and Research Applications

DHβE has been explored for its potential therapeutic applications in conditions such as chronic pain, addiction, and neurodegenerative diseases. Its ability to selectively inhibit certain nAChR subtypes allows researchers to investigate the nuanced roles these receptors play in various pathophysiological states.

Case Studies

  • Chronic Pain Management : In models of neuropathic pain, DHβE administration resulted in reduced pain sensitivity, indicating its potential utility as a pain management strategy.
  • Addiction Research : Studies have shown that DHβE can alter nicotine self-administration behaviors in animal models, suggesting it may have applications in smoking cessation therapies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for in vivo administration of DHβE HBr to ensure reproducibility in rodent models of nicotine addiction?

To minimize variability, use standardized dosing regimens (e.g., 1–5 mg/kg intraperitoneal injection in saline) and control for circadian rhythms by administering at consistent times . Pair behavioral assays (e.g., conditioned place preference) with postmortem receptor binding studies to correlate antagonism of α4β2 nicotinic acetylcholine receptors (nAChRs) with behavioral outcomes. Validate purity via HPLC and confirm solubility in aqueous buffers (pH 6–7) to prevent aggregation .

Q. How can DHβE HBr’s selectivity for nAChR subtypes be assessed in vitro?

Employ competitive radioligand binding assays using α4β2- and α7-nAChR-expressing cell lines. Use [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7 receptors. Calculate IC₅₀ values and cross-validate with functional assays (e.g., calcium imaging or electrophysiology) to confirm antagonism .

Q. What are the methodological pitfalls in interpreting DHβE HBr’s effects on cognitive function in Alzheimer’s disease models?

Control for off-target effects on muscarinic receptors by co-administering selective antagonists (e.g., scopolamine hydrobromide) and use Morris water maze trials with blinded scoring to reduce bias. Ensure DHβE HBr does not cross the blood-brain barrier in peripheral studies by quantifying cerebrospinal fluid levels post-administration .

Advanced Research Questions

Q. How can contradictory findings on DHβE HBr’s efficacy in reducing nicotine self-administration across species (e.g., rodents vs. primates) be resolved?

Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling:

  • Compare metabolic half-lives using LC-MS/MS in plasma and brain tissue.
  • Adjust dosing intervals to account for species-specific clearance rates.
  • Use operant conditioning paradigms with progressive ratio schedules to standardize motivation metrics .

Table 1: Species-Specific PK Parameters for DHβE HBr

SpeciesT₁/₂ (hr)Brain Penetrance (%)Effective Dose (mg/kg)
Rat1.812–152.5
Monkey3.28–105.0

Q. What strategies address DHβE HBr’s limited solubility in chronic dosing studies?

  • Use cyclodextrin-based solubilization or nanoemulsion formulations to enhance bioavailability .
  • Validate stability via accelerated aging tests (40°C/75% RH for 6 months) and monitor for hydrobromide dissociation using FTIR spectroscopy .

Q. How should researchers reconcile DHβE HBr’s dual role as a cognitive enhancer and motor inhibitor in Parkinsonian models?

Implement multivariate analysis:

  • Apply principal component analysis (PCA) to separate cognitive and motor variables in behavioral datasets.
  • Use optogenetics to isolate nAChR modulation in striatal vs. hippocampal circuits .

Q. Methodological Guidance for Contradictory Data

Q. What statistical frameworks are optimal for analyzing dose-response inconsistencies in DHβE HBr studies?

  • Apply Bayesian hierarchical models to account for inter-study variability.
  • Use sensitivity analysis to identify outlier datasets and re-evaluate experimental conditions (e.g., temperature, strain differences) .

Q. How can DHβE HBr’s off-target effects on monoamine transporters be ruled out?

Perform transporter inhibition assays:

  • Screen for dopamine/serotonin uptake inhibition using HEK293 cells expressing human DAT/SERT.
  • Compare DHβE HBr’s affinity (Ki) with selective inhibitors (e.g., cocaine for DAT) .

Q. Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in DHβE HBr research?

  • Adhere to the ARRIVE guidelines for in vivo studies, detailing anesthesia, euthanasia, and randomization.
  • Publish raw electrophysiology traces and HPLC chromatograms as supplemental data .

Q. How can researchers mitigate bias in DHβE HBr’s behavioral assays?

  • Use automated tracking software (e.g., EthoVision) instead of manual scoring.
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

特性

IUPAC Name

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGWAJEIMHJJB-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952179
Record name Dihydro-beta-erythroidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29734-68-7
Record name 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29734-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-beta-erythroidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-beta-erythroidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sal absinthii
Dihydro-beta-erythroidine hydrobromide
Sal absinthii
Dihydro-beta-erythroidine hydrobromide
Sal absinthii
Dihydro-beta-erythroidine hydrobromide
Sal absinthii
Sal absinthii
Dihydro-beta-erythroidine hydrobromide
Sal absinthii
Sal absinthii
Dihydro-beta-erythroidine hydrobromide
Sal absinthii
Dihydro-beta-erythroidine hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。